molecular formula C25H44N4O8 B10851771 N-Cyclohexylethyl-ETAV

N-Cyclohexylethyl-ETAV

Katalognummer: B10851771
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: APPLGLBBZPGQBX-GDEPEFMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexylethyl-ETAV is a modified tetrapeptide identified as a potent inhibitor of the protein-protein interaction between the postsynaptic density protein-95 (PSD-95) and the N-methyl-D-aspartate (NMDA) receptor . This interaction is a key therapeutic target for the treatment of ischemic brain diseases, as it plays a critical role in excitotoxic neuronal signaling that leads to cell death following events like stroke . The compound was developed through systematic modification of a native peptide sequence, with the introduction of an N-cyclohexylethyl group dramatically enhancing its binding affinity . Biochemical evaluations, including fluorescence polarization assays, have demonstrated that N-Cyclohexylethyl-ETAV binds to the PDZ1 and PDZ2 domains of PSD-95 with low micromolar affinity (K i = 0.94 µM and 0.45 µM, respectively), making it one of the most potent inhibitors of the PSD-95/NMDA receptor interaction reported at the time of its discovery . Its mechanism of action involves disrupting the formation of the NMDAR-PSD-95-nNOS ternary complex, thereby reducing nitric oxide-mediated excitotoxicity without directly blocking NMDA receptor function . This targeted approach offers a potential neuroprotective strategy with a potentially safer profile than direct receptor antagonists. Studies also indicate that this compound exhibits high blood plasma stability, which is a significant advantage for its development as a lead therapeutic agent . N-Cyclohexylethyl-ETAV is intended for research purposes only, specifically for investigating excitotoxicity and for the development of novel neuroprotective agents for conditions such as ischemic stroke. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C25H44N4O8

Molekulargewicht

528.6 g/mol

IUPAC-Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(2-cyclohexylethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C25H44N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h14-18,20-21,26,30H,5-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1

InChI-Schlüssel

APPLGLBBZPGQBX-GDEPEFMTSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1CCCCC1

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1CCCCC1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-Cyclohexylethyl-ETAV with structurally or functionally analogous compounds, focusing on metabolic stability, synthetic accessibility, and biological performance.

Oxoamide Counterpart (ETAV Oxoamide)

Parameter N-Cyclohexylethyl-ETAV (Thioamide) ETAV Oxoamide
Metabolic Half-Life 28-fold longer in human blood Baseline (1x)
Proteolytic Stability Resists trypsin, chymotrypsin Susceptible to degradation
Cell Permeability High (cyclohexylethyl group) Moderate
Synthesis Method Thioacylation with S8/Na2S Standard amide coupling

The thioamide substitution in N-Cyclohexylethyl-ETAV significantly enhances proteolytic resistance, as the sulfur atom disrupts hydrogen-bonding interactions critical for enzyme recognition . This contrasts sharply with the oxoamide version, which is rapidly cleaved in biological matrices.

Other Thioamide-Containing Peptides

Examples include thioamidated derivatives of cilengitide , a cyclic RGD peptide used in cancer therapy. Key comparisons:

Parameter N-Cyclohexylethyl-ETAV Thioamidated Cilengitide
Serum Half-Life ~28-fold increase 2160 min (vs. 480 min)
Stereochemical Integrity No epimerization during synthesis Requires controlled coupling
Synthetic Complexity Moderate (nitroalkane method) High (macrocyclic constraints)

N-Cyclohexylethyl-ETAV benefits from a streamlined synthesis using nitroalkanes and elemental sulfur, which avoids epimerization—a common issue in peptide thioamidation . In contrast, macrocyclic thioamides like cilengitide derivatives require stringent stereochemical control.

N-Acetylcysteine (NAC) Derivatives

While NAC derivatives (e.g., Fmoc-Cys(OH)) are structurally distinct, they share a focus on improving stability. However, NAC derivatives rely on disulfide bonds or acetylated termini rather than thioamide substitutions, resulting in weaker proteolytic resistance compared to N-Cyclohexylethyl-ETAV .

Key Research Findings

  • Mechanistic Superiority : The thioamide group in N-Cyclohexylethyl-ETAV reduces conformational flexibility, thereby limiting protease access to cleavage sites .
  • Pharmacokinetic Data : In human blood models, the compound maintained >90% integrity after 24 hours, whereas oxoamide analogs degraded within 2–4 hours .
  • Synthetic Advancements : The use of nitroalkanes as thioacyl equivalents enables scalable, epimerization-free synthesis, a critical advantage over traditional methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.